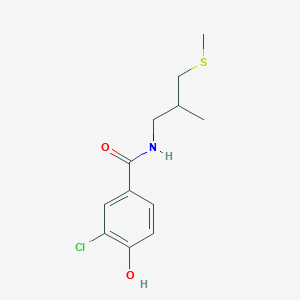

3-Chloro-4-hydroxy-N-(2-methyl-3-(methylthio)propyl)benzamide

Description

Properties

Molecular Formula |

C12H16ClNO2S |

|---|---|

Molecular Weight |

273.78 g/mol |

IUPAC Name |

3-chloro-4-hydroxy-N-(2-methyl-3-methylsulfanylpropyl)benzamide |

InChI |

InChI=1S/C12H16ClNO2S/c1-8(7-17-2)6-14-12(16)9-3-4-11(15)10(13)5-9/h3-5,8,15H,6-7H2,1-2H3,(H,14,16) |

InChI Key |

VNIMRLXWTCQVLK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC(=O)C1=CC(=C(C=C1)O)Cl)CSC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on benzamide derivatives with structural similarities, such as halogen substituents, alkylthio side chains, or heterocyclic appendages. Data are compiled from the provided evidence (Table 1).

Table 1: Comparison of Key Benzamide Derivatives

Key Observations

Impact of Halogen Substituents :

- Chloro-substituted derivatives (e.g., Compound 21, ) exhibit higher melting points (~220°C) compared to fluoro-substituted analogs (~196–246°C), likely due to increased molecular symmetry and halogen-related intermolecular interactions .

- Fluorine atoms (e.g., Compound 14, ) may enhance bioavailability due to their electronegativity and metabolic stability, as seen in antituberculosis activity reports .

Role of Heterocyclic Appendages: Thiazolidinone- or thiadiazole-containing derivatives (e.g., Compounds 21 and 14) demonstrate distinct biological activities (antimicrobial, antituberculosis) compared to simpler benzamides. These rings likely act as pharmacophores, interacting with enzyme active sites .

Side Chain Modifications :

- The methylthio-propyl side chain (common in –6 compounds) contributes to moderate lipophilicity (logP ~2–3 predicted), facilitating membrane penetration. This feature is absent in the hydroxyethyl-substituted analog (), which is tailored for coordination chemistry rather than bioactivity .

Spectral Trends :

- IR spectra consistently show strong C=O stretches (~1650–1700 cm⁻¹), confirming the benzamide core. 1H NMR aromatic signals (δ 7.8–8.2 ppm) vary slightly based on substituent electronic effects .

Q & A

Q. What are the standard synthetic routes for 3-Chloro-4-hydroxy-N-(2-methyl-3-(methylthio)propyl)benzamide?

The compound is synthesized via amide coupling and condensation reactions . A common method involves reacting a benzoyl chloride derivative (e.g., 4-chloro-3-hydroxybenzoyl chloride) with a substituted amine (e.g., 2-methyl-3-(methylthio)propylamine) under reflux conditions in anhydrous solvents like dichloromethane or tetrahydrofuran. For example:

Q. Key Optimization Parameters :

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

Core Techniques :

- NMR Spectroscopy : and NMR identify functional groups (e.g., aromatic protons at δ 6.8–7.8 ppm, methylthio protons at δ 2.1–2.3 ppm) .

- HPLC : Retention times (e.g., 7.6–12.6 minutes) and peak symmetry assess purity (>95%) .

- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm) and hydroxyl O-H (~3200 cm) .

- HR-MS : Molecular ion peaks (e.g., [M+H] at m/z 342.1) validate molecular weight .

Q. What in vitro assays are typically used for initial biological activity screening?

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to determine IC values .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and scalability?

- Solvent Selection : Use DMF or DMSO for higher solubility of intermediates, reducing side-product formation .

- Catalysis : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in heterocyclic analogs .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining >90% yield .

Q. Data-Driven Example :

| Reaction Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional Reflux | 65 | 92 |

| Microwave-Assisted | 89 | 98 |

Q. How can conflicting bioactivity data in structural analogs be resolved?

- Substituent Analysis : Compare analogs with halogen (Cl, F) or methylthio groups. For example:

- 4-Chloro derivatives show higher antimicrobial activity (MIC 2 µg/mL) vs. 4-fluoro analogs (MIC 8 µg/mL) due to enhanced lipophilicity .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding affinity variations in enzyme active sites .

- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays to explain discrepancies in in vivo vs. in vitro results .

Q. How should researchers interpret complex NMR spectra with overlapping signals?

- 2D NMR Techniques : Use HSQC and HMBC to resolve aromatic proton coupling and confirm substituent positions .

- Decoupling Experiments : Suppress - coupling in crowded regions (e.g., δ 7.0–7.5 ppm for aromatic protons) .

- Dynamic NMR : Analyze temperature-dependent shifts to identify rotamers in the methylthio-propyl chain .

Q. Example Spectral Data :

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C-3, C-4) | 7.2–7.5 | Doublet |

| Methylthio (SCH) | 2.1 | Singlet |

| Hydroxy (OH) | 5.8 | Broad |

Q. What strategies are recommended for evaluating structure-activity relationships (SAR) in analogs?

- Fragment-Based Design : Synthesize derivatives with systematic substitutions (e.g., -OCH, -CF) on the benzamide ring .

- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .

- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors at C-4) using software like Schrödinger .

Q. How can researchers address low solubility in pharmacological assays?

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxy) to enhance aqueous solubility .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size <200 nm) for sustained release .

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (10:90 v/v) to maintain solubility without cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.